1-[4-(Dimethylamino)phenyl]piperidin-4-one
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Overview
Description
1-[4-(Dimethylamino)phenyl]piperidin-4-one is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidin-4-one core substituted with a dimethylamino group at the para position of the phenyl ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]piperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]piperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological processes and pathways,
Biological Activity
1-[4-(Dimethylamino)phenyl]piperidin-4-one, also known as DMAPP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMAPP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a dimethylamino group and a phenyl moiety. The chemical structure can be represented as follows:
This compound has been synthesized for various studies and is known for its interactions with multiple biological targets.
Antimicrobial Properties
DMAPP has demonstrated notable antimicrobial activity. Research indicates that compounds with similar piperidine structures exhibit antibacterial effects against various pathogens. For instance, derivatives of piperidine have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related compounds .
Table 1: Antimicrobial Activity of Piperidine Derivatives
Compound | Target Pathogen | MIC (mg/mL) |
---|---|---|
DMAPP (related compounds) | Staphylococcus aureus | 0.0039 - 0.025 |
DMAPP (related compounds) | Escherichia coli | 0.0039 - 0.025 |
Other Piperidine Derivatives | Pseudomonas aeruginosa | Moderate |
Enzyme Inhibition
DMAPP has also been investigated for its potential as an enzyme inhibitor. Compounds in this class have shown activity against acetylcholinesterase (AChE), which is critical in neuropharmacology . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer's disease.
Table 2: Enzyme Inhibition Activity
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
DMAPP (related compounds) | Acetylcholinesterase | Varies |
Other Piperidine Derivatives | Urease | Moderate |
The mechanism by which DMAPP exerts its biological effects involves multiple pathways:
- Antimicrobial Action : The compound likely disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial growth.
- Enzyme Inhibition : By binding to the active site of enzymes like AChE, DMAPP can inhibit their activity, leading to therapeutic effects in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have focused on the biological activity of DMAPP and related compounds:
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various piperidine derivatives, including DMAPP. Results indicated strong activity against Gram-positive bacteria, with specific structural modifications enhancing potency .
- Enzyme Inhibition Studies : Research highlighted the potential of DMAPP as an AChE inhibitor, suggesting its utility in treating cognitive disorders. The study presented binding affinity data that supports its role as a therapeutic agent .
- Pharmacological Applications : The compound has been explored for its use in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems .
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14(2)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXJTBZHIRDHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.